molecular formula C16H19N3O2 B13144214 6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid CAS No. 340721-89-3

6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid

Katalognummer: B13144214
CAS-Nummer: 340721-89-3
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: NIUJVANWZHQLAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[([2,2’-Bipyridin]-4-yl)amino]hexanoic acid is an organic compound with the molecular formula C16H19N3O2 It is a derivative of bipyridine, a well-known ligand in coordination chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[([2,2’-Bipyridin]-4-yl)amino]hexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2’-bipyridine and hexanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 6-[([2,2’-Bipyridin]-4-yl)amino]hexanoic acid may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-[([2,2’-Bipyridin]-4-yl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bipyridine moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of bipyridine derivatives.

Wissenschaftliche Forschungsanwendungen

6-[([2,2’-Bipyridin]-4-yl)amino]hexanoic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the synthesis of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 6-[([2,2’-Bipyridin]-4-yl)amino]hexanoic acid involves its interaction with molecular targets such as metal ions and enzymes. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with similar properties.

    1,10-Phenanthroline: A related compound with a similar structure and function.

Uniqueness

6-[([2,2’-Bipyridin]-4-yl)amino]hexanoic acid is unique due to its specific structure, which combines the bipyridine moiety with a hexanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

340721-89-3

Molekularformel

C16H19N3O2

Molekulargewicht

285.34 g/mol

IUPAC-Name

6-[(2-pyridin-2-ylpyridin-4-yl)amino]hexanoic acid

InChI

InChI=1S/C16H19N3O2/c20-16(21)7-2-1-4-9-17-13-8-11-19-15(12-13)14-6-3-5-10-18-14/h3,5-6,8,10-12H,1-2,4,7,9H2,(H,17,19)(H,20,21)

InChI-Schlüssel

NIUJVANWZHQLAN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)NCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.